molecular formula C7H15NO3 B3333071 DL-Threonin-isopropylester CAS No. 94359-80-5

DL-Threonin-isopropylester

Cat. No.: B3333071
CAS No.: 94359-80-5
M. Wt: 161.2 g/mol
InChI Key: DAVNUZXTMACPML-UHFFFAOYSA-N
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Description

DL-Threonin-isopropylester is a chemical compound derived from threonine, an essential amino acid. This esterified form of threonine is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Threonin-isopropylester can be synthesized through esterification of DL-threonine with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the threonine to its ester form.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

DL-Threonin-isopropylester undergoes several types of chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert the ester back to the alcohol and acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Threonine acid derivatives.

    Reduction: Threonine and isopropanol.

    Substitution: Various substituted threonine derivatives.

Scientific Research Applications

DL-Threonin-isopropylester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Serves as a substrate in enzymatic studies and metabolic research.

    Medicine: Investigated for its potential in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of DL-Threonin-isopropylester involves its hydrolysis to release threonine and isopropanol. Threonine then participates in various metabolic pathways, including protein synthesis and glycine production. The ester form enhances the compound’s solubility and stability, making it more suitable for certain applications.

Comparison with Similar Compounds

Similar Compounds

    L-Threonine: The natural form of threonine, used in protein synthesis.

    DL-Threonine: A racemic mixture of threonine, used in biochemical research.

    Threonine Methyl Ester: Another esterified form of threonine, with different solubility and reactivity properties.

Uniqueness

DL-Threonin-isopropylester is unique due to its specific ester group, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications where enhanced solubility and stability are required.

Properties

IUPAC Name

propan-2-yl 2-amino-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-4(2)11-7(10)6(8)5(3)9/h4-6,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVNUZXTMACPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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